

Elucidation of the Chemical Structure of (-)-Pyridoxatin: A Technical Guide

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Compound of Interest

Compound Name: (-)-Pyridoxatin

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This in-depth technical guide details the chemical structure elucidation of **(-)-Pyridoxatin**, a naturally occurring pyridone derivative with significant biological activities, including free-radical scavenging and matrix metalloproteinase-2 (MMP-2) inhibition.[1] Originally isolated from the fungus *Acremonium* sp., the determination of its complex structure, including its absolute stereochemistry, involved a combination of spectroscopic techniques and chemical analysis.[2]

Spectroscopic Data Analysis

The foundational step in elucidating the structure of **(-)-Pyridoxatin** was the comprehensive analysis of its spectroscopic data. High-resolution mass spectrometry, along with 1D and 2D nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, provided the necessary pieces to assemble the molecular puzzle.

Mass Spectrometry (MS)

High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was crucial in determining the molecular formula of **(-)-Pyridoxatin**.

Ion	m/z (Observed)	m/z (Calculated)	Molecular Formula
[M+H] ⁺	264.1598	264.1600	C ₁₅ H ₂₂ NO ₃

Table 1: High-Resolution Mass Spectrometry Data for **(-)-Pyridoxatin**.

Experimental Protocol: HR-FAB-MS The high-resolution mass spectrum was acquired on a JEOL JMS-SX102A mass spectrometer using a glycerol matrix. The observed mass of the protonated molecule $[M+H]^+$ was compared with the calculated mass for the proposed molecular formula, $C_{15}H_{21}NO_3$, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR spectroscopy, including 2D correlation experiments like COSY, HMQC, and HMBC, were instrumental in establishing the connectivity of atoms within the molecule. The spectra were recorded in DMSO- d_6 .

Position	δ_c (ppm)	δ_H (ppm)	Multiplicity	J (Hz)	COSY Correlations	HMBC Correlations
2	162.7	-	-	-	-	H-5, H-6
3	114.2	-	-	-	-	H-1', H-5, H-6
4	155.1	-	-	-	-	H-5, H-6
5	100.2	6.25	d	7.5	H-6	C-3, C-4
6	129.8	7.58	d	7.5	H-5	C-2, C-4
1'	42.1	2.85	m	-	H-2', H-6'	C-3, C-2', C-5'
2'	39.8	1.95	m	-	H-1', H-3', H-7'	C-1', C-3', C-4', C-7'
3'	30.1	1.25, 1.60	m	-	H-2', H-4'	C-2', C-4', C-5'
4'	34.5	1.75	m	-	H-3', H-5', H-10	C-2', C-5', C-6', C-10
5'	27.2	0.95, 1.50	m	-	H-4', H-6'	C-1', C-3', C-4', C-6'
6'	32.5	1.85	m	-	H-1', H-5', H-11	C-1', C-4', C-5', C-11
7'	142.1	5.65	ddd	17.5, 10.5, 8.0	H-2', H-8'a, H-8'b	C-2'
8'a	114.5	4.98	d	17.5	H-7'	C-2'
8'b	114.5	4.92	d	10.5	H-7'	C-2'
9 (C4'- CH ₃)	22.1	0.85	d	6.5	H-4'	C-3', C-4', C-5'

10 (C6'-CH ₃)	19.8	0.90	d	7.0	H-6'	C-1', C-5', C-6'
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Table 2: ¹H and ¹³C NMR Spectroscopic Data for **(-)-Pyridoxatin** (DMSO-d₆).

Experimental Protocol: NMR Spectroscopy ¹H and ¹³C NMR spectra were recorded on a Bruker AM-500 spectrometer at 500 MHz and 125 MHz, respectively. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak of DMSO-d₆ (δ_H 2.50; δ_C 39.5). Coupling constants (J) are reported in Hertz (Hz). 2D NMR experiments (COSY, HMQC, HMBC) were performed using standard Bruker pulse programs.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provided information about the functional groups present in **(-)-Pyridoxatin**.

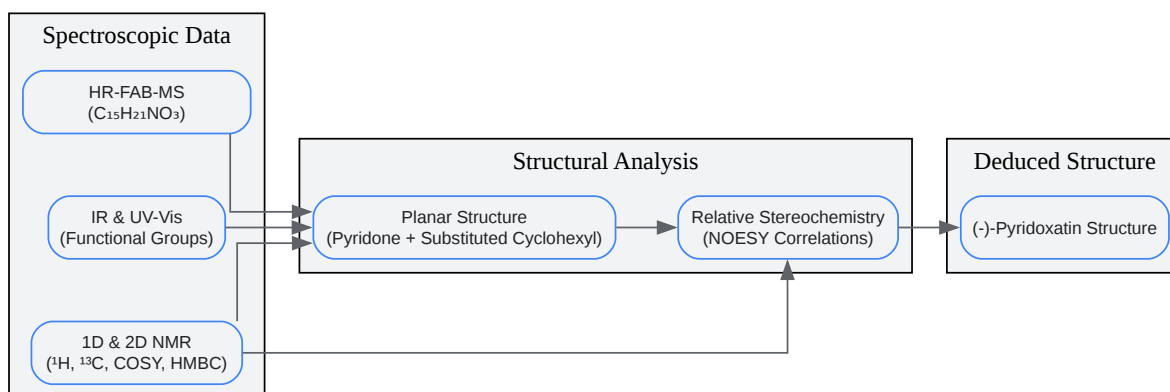
Spectroscopy	Wavelength/Wavenumber	Functional Group Assignment
UV-Vis (MeOH)	λ _{max} 235, 310 nm	Conjugated pyridone system
IR (KBr)	ν _{max} 3400, 1650, 1600 cm ⁻¹	O-H, C=O, C=C stretching

Table 3: IR and UV-Vis Spectroscopic Data for **(-)-Pyridoxatin**.

Experimental Protocol: IR and UV-Vis Spectroscopy The UV-Vis spectrum was recorded in methanol on a Hitachi U-3200 spectrophotometer. The IR spectrum was obtained as a KBr pellet on a JASCO IR-810 spectrophotometer.

Planar Structure and Relative Stereochemistry Elucidation

The interpretation of the spectroscopic data led to the elucidation of the planar structure and the relative stereochemistry of the cyclohexyl ring.

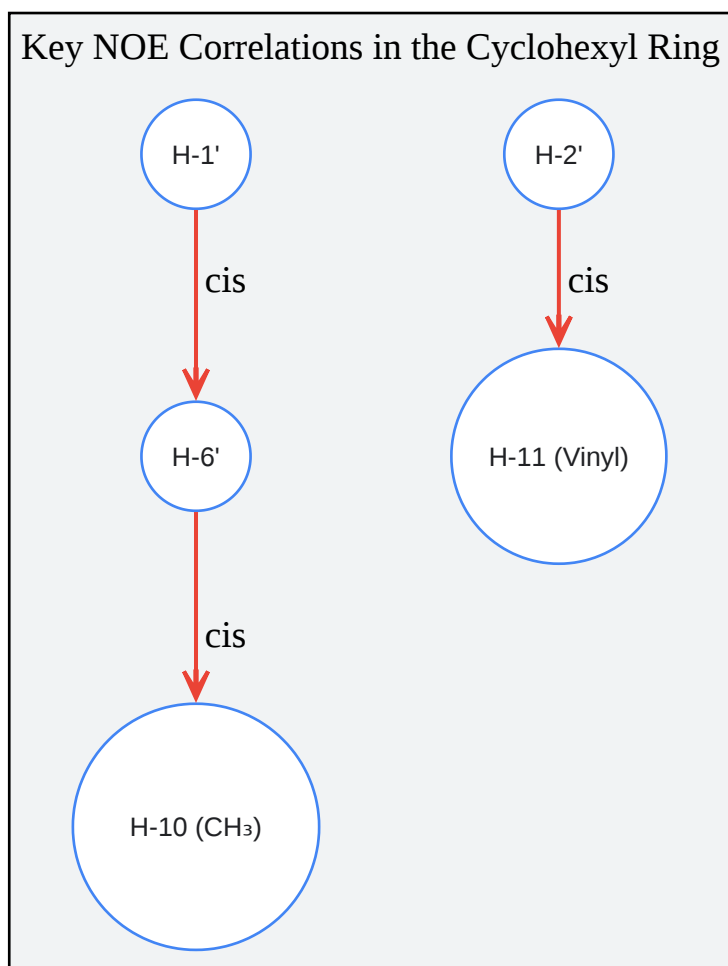


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Logical workflow for the structure elucidation of **(-)-Pyridoxatin**.

The HMBC correlations were key in connecting the substituted cyclohexyl moiety to the 1,4-dihydroxypyridin-2-one core at the C-3 position. Specifically, correlations from the proton at C-1' of the cyclohexyl ring to C-3 of the pyridone ring established this linkage.

The relative stereochemistry of the four chiral centers in the cyclohexyl ring was determined through Nuclear Overhauser Effect (NOE) experiments.



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Key NOE correlations for determining relative stereochemistry.

The observed NOE between H-1' and H-6' indicated their cis relationship. Similarly, the NOE between H-2' and the vinyl group (H-11), and between H-6' and the methyl group (H-10), established the relative configurations of the substituents on the cyclohexyl ring as depicted in the final structure.

Absolute Stereochemistry

The IUPAC name, 3-[(1S,2R,4S,6R)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydropyridin-2-one, defines the absolute configuration of **(-)-Pyridoxatin**.^[3] While the original publication by Teshima et al. established the relative stereochemistry, the definitive assignment of the absolute configuration often requires further experimentation, such as X-ray crystallography of

a suitable derivative or the application of Mosher's method.^{[4][5]} In the absence of a published single-crystal X-ray structure of the natural product itself, the assignment is likely based on comparison with synthesized stereoisomers or through chiroptical methods.

Final Structure

Based on the comprehensive analysis of all spectroscopic data, the chemical structure of **(-)-Pyridoxatin** was unequivocally determined.

Chemical Structure of **(-)-Pyridoxatin**.

This guide provides a detailed overview of the key experimental data and logical processes involved in the structural elucidation of **(-)-Pyridoxatin**. The combination of various spectroscopic techniques allowed for the complete determination of its chemical structure, which is essential for understanding its biological activity and for guiding future drug development efforts.

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